2-Butyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is an organic compound belonging to the isoindole family. Isoindoles are characterized by a fused ring system that includes nitrogen, contributing to their unique chemical properties. This compound is of interest due to its potential applications in various fields such as materials science and medicinal chemistry.
This compound can be synthesized through multi-step organic reactions, often involving cyclization and subsequent functionalization. It is classified under heterocyclic compounds due to its nitrogen-containing ring structure. The compound's molecular formula is , with a molecular weight of approximately 205.23 g/mol.
The synthesis of 2-butyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves several steps:
The optimization of these synthetic routes is crucial for achieving high yields and purity in industrial applications.
The molecular structure of 2-butyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione features a fused bicyclic system with an epoxy group and a dione functional group.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 205.23 g/mol |
IUPAC Name | 2-butyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3-dione |
InChI | InChI=1S/C11H13NO3/c1-6-5-8(12)9(13)10(6)14/h5-6H,1H2,2H3 |
Canonical SMILES | CCCN1C(=O)C2C=C(C(C2C1=O)O)O |
This data highlights the compound's complexity and potential for diverse chemical interactions.
2-butyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione can participate in various chemical reactions:
Common reagents for these reactions include peracids for oxidation and lithium aluminum hydride for reduction .
The mechanism of action for this compound is largely dependent on its application context. In biological systems, it may interact with specific enzymes or receptors due to the presence of reactive functional groups like the epoxy and dione moieties. These interactions could lead to alterations in enzyme activity or receptor signaling pathways .
The physical properties of 2-butyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione include its state at room temperature (likely solid), solubility characteristics (soluble in organic solvents), and thermal stability.
In terms of chemical properties:
These properties are critical for determining its suitability in various applications .
Due to its unique structure and properties, 2-butyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has several potential applications:
Its versatility makes it an interesting subject for further research across multiple scientific disciplines .
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5